ethyl 6-methyl-2-({[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 6-methyl-2-({[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by its unique structure, which includes a benzothiophene core, a thienylmethylene group, and a hydrazino carbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-2-({[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common approach includes the condensation of 2-thienylmethylene hydrazine with an appropriate benzothiophene derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
ethyl 6-methyl-2-({[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
ethyl 6-methyl-2-({[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-2-({[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-acetyl-2-({[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate
- Ethyl 5-acetyl-2-({[(2E)-2-(4-diethylaminobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate
Uniqueness
ethyl 6-methyl-2-({[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H21N3O3S2 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
ethyl 6-methyl-2-[[(E)-thiophen-2-ylmethylideneamino]carbamoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H21N3O3S2/c1-3-24-17(22)15-13-7-6-11(2)9-14(13)26-16(15)20-18(23)21-19-10-12-5-4-8-25-12/h4-5,8,10-11H,3,6-7,9H2,1-2H3,(H2,20,21,23)/b19-10+ |
InChI Key |
RCJJRCZNNZIQLR-VXLYETTFSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)N/N=C/C3=CC=CS3 |
SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)NN=CC3=CC=CS3 |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)NN=CC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.